molecular formula C10H6ClF2NO B1436051 1-Chloro-7-(difluoromethoxy)isoquinoline CAS No. 1206979-19-2

1-Chloro-7-(difluoromethoxy)isoquinoline

Cat. No.: B1436051
CAS No.: 1206979-19-2
M. Wt: 229.61 g/mol
InChI Key: YQHFCRDBQRERKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6ClF2NO. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science . The presence of chlorine and difluoromethoxy groups in its structure imparts unique chemical properties that make it valuable for scientific research and industrial applications.

Chemical Reactions Analysis

1-Chloro-7-(difluoromethoxy)isoquinoline undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-7-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoromethoxy groups allows the compound to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-7-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:

    1-Chloroisoquinoline: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    7-Difluoromethoxyisoquinoline: Lacks the chlorine atom, leading to variations in its biological activity and applications.

    1,3-Dichloroisoquinoline:

The unique combination of chlorine and difluoromethoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-7-(difluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFCRDBQRERKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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